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Compound of Interest

Compound Name:
s-(4-

Nitrophenyl)thiohydroxylamine

CAS No.: 5147-64-8

Cat. No.: B3191041

Get Quote

Executive Summary & Chemical Identity
S-(4-Nitrophenyl)thiohydroxylamine (also known as 4-nitrobenzenesulfenamide) represents

a critical class of primary sulfenamides (R-S-NH₂). Unlike their sulfonamide counterparts (R-

SO₂-NH₂), sulfenamides possess a labile S–N bond where the sulfur atom is in the +2

oxidation state (divalent).

In chemical biology and drug development, this molecule serves two primary functions:

Electrophilic Sulfenylating Agent: It transfers the 4-nitrophenylthio (ArS-) moiety to

nucleophilic cysteine residues, forming mixed disulfides.

Reactive Sulfur Species (RSS) Precursor: It acts as a mechanistic probe for studying thiol-

dependent decomposition pathways that may generate hydrogen sulfide (H₂S) or persulfides

under specific physiological conditions.
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Chemical Descriptors
Property Value

IUPAC Name 4-Nitrobenzenesulfenamide

Common Name S-(4-Nitrophenyl)thiohydroxylamine

CAS Registry Number 5147-64-8

Molecular Formula C₆H₆N₂O₂S

Molecular Weight 170.19 g/mol

Appearance Yellow crystalline solid

S-N Bond Length ~1.68 Å (Typical for sulfenamides)

Electronic Character Highly electrophilic sulfur due to p-NO₂ group

Structural Analysis & Electronic Properties
The Electrophilic Sulfur Center
The reactivity of S-(4-Nitrophenyl)thiohydroxylamine is dictated by the 4-nitro group on the

aromatic ring. The nitro group is a strong electron-withdrawing group (EWG) via both induction

(-I) and resonance (-M).

Effect on Sulfur: The EWG pulls electron density away from the sulfur atom, making it

significantly more electrophilic than in unsubstituted benzenesulfenamide.

Effect on the S-N Bond: The polarization weakens the S-N bond, facilitating nucleophilic

attack at the sulfur atom. The amino group (-NH₂) acts as a leaving group (as ammonia,

NH₃) upon reaction with thiols.

Stability & Decomposition
Primary sulfenamides are generally less stable than secondary or tertiary variants. However,

the p-nitro substituent imparts thermal stability by reducing the basicity of the sulfur, thereby

inhibiting self-condensation reactions.

Thermal Stability: Stable at room temperature when stored under inert atmosphere.
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Hydrolytic Stability: Slowly hydrolyzes in moisture to form the disulfide and thiosulfinate

species.

Synthesis Protocol
Note: This protocol involves the handling of sulfenyl chlorides, which are corrosive and

moisture-sensitive. All steps must be performed under an inert atmosphere (N₂ or Ar).

Retrosynthetic Analysis
The most reliable route involves the nucleophilic substitution of 4-nitrobenzenesulfenyl chloride

with ammonia.

Pathway: Bis(4-nitrophenyl)disulfide

4-Nitrobenzenesulfenyl Chloride

S-(4-Nitrophenyl)thiohydroxylamine

Step-by-Step Methodology
Phase 1: Generation of Sulfenyl Chloride

Reagents: Bis(4-nitrophenyl)disulfide (10 mmol), Sulfuryl chloride (SO₂Cl₂) or Chlorine gas

(Cl₂), Anhydrous CH₂Cl₂ (Dichloromethane).

Procedure:

Suspend the disulfide in anhydrous CH₂Cl₂ at 0°C.

Add SO₂Cl₂ (1.05 equiv) dropwise.

Stir for 1-2 hours at room temperature. The solution will turn a deep orange/red, indicating

the formation of 4-nitrobenzenesulfenyl chloride (ArSCl).

Critical Check: Ensure complete consumption of disulfide by TLC (non-polar eluent).

Phase 2: Amidation (Formation of S-N Bond)
Reagents: Anhydrous Ammonia (NH₃) gas or saturated solution in ether/dioxane.
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Procedure:

Cool the ArSCl solution to -78°C (dry ice/acetone bath) to suppress side reactions

(disulfide formation).

Bubble anhydrous NH₃ gas into the solution slowly, or add excess ammonia solution.

A white precipitate of Ammonium Chloride (NH₄Cl) will form immediately.

Reaction:Ar-S-Cl + 2 NH₃ -> Ar-S-NH₂ + NH₄Cl

Workup:

Filter off the NH₄Cl solid.

Evaporate the solvent under reduced pressure (keep temperature < 30°C).

Recrystallization: Purify the yellow residue using Benzene/Petroleum Ether or

CH₂Cl₂/Hexane.

Synthesis Workflow Diagram (Graphviz)
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Caption: Synthetic route converting the disulfide precursor to the target sulfenamide via a

reactive sulfenyl chloride intermediate.[1][2][3][4]

Reactivity & Biological Applications[2][4][6][7]
Thiol-Disulfide Exchange (S-Thiolation)
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The most biologically relevant reaction of S-(4-nitrophenyl)thiohydroxylamine is its

interaction with free thiols (R-SH), such as cysteine or glutathione (GSH).

Mechanism: The nucleophilic thiol attacks the electrophilic sulfur of the sulfenamide.

Leaving Group: Ammonia (NH₃) is released.

Product: A mixed disulfide (Ar-S-S-R).

Reaction Equation:

This reaction is rapid due to the high leaving group ability of ammonia compared to a thiolate,

and the electrophilicity of the nitro-substituted sulfur. This makes the molecule a potent inhibitor

of cysteine proteases by "capping" the active site cysteine.

H₂S Donor Potential
While not a direct H₂S releaser like sulfide salts, this molecule participates in pathways that can

generate H₂S in the presence of excess thiols:

Step 1: Formation of Disulfide (as above).

Step 2: If the resulting disulfide reacts with another equivalent of thiol (trans-sulfuration), it

releases 4-nitrothiophenol.

Step 3: 4-Nitrothiophenol (pKa ~4.5) is acidic and can participate in further redox cycling or

enzymatic metabolism to release inorganic sulfur.

Reactivity Pathway Diagram
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Caption: Mechanism of S-thiolation where the sulfenamide acts as a sulfenyl donor to

biological thiols.

Experimental Properties Data
Parameter Data Source/Note

Melting Point 105 - 107 °C Decomposes upon melting

Solubility
Soluble in CH₂Cl₂, CHCl₃,

DMSO. Insoluble in water.

Use DMSO for biological stock

solutions.

pKa (Conj. Acid)
~2 - 3 (Estimated for Ar-S-

NH₃⁺)
Protonation occurs at Nitrogen.

Storage -20°C, Desiccated, Inert Gas Moisture sensitive.

Toxicity
Irritant; Potential H₂S/NO

donor characteristics.
Handle with standard PPE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. US4737354A - Preparation of hydroxylamine-O-sulfonic acid - Google Patents
[patents.google.com]

3. Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates - PMC
[pmc.ncbi.nlm.nih.gov]

4. thieme-connect.com [thieme-connect.com]

5. researchgate.net [researchgate.net]

6. CAS Common Chemistry [commonchemistry.cas.org]

To cite this document: BenchChem. [Technical Guide: S-(4-Nitrophenyl)thiohydroxylamine –
Structural Chemistry & Reactivity Profile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3191041/docs#technical-guide-s-4-nitrophenyl-
thiohydroxylamine-structural-chemistry-reactivity-profile]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fiopscience.iop.org%2Farticle%2F10.1070%2FRC1996v065n05ABEH000216
https://www.researchgate.net/publication/379133130_Structural_Characterization_of_4-4-Nitrophenylthiomorpholine_a_Precursor_in_Medicinal_Chemistry
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.cymitquimica.com
https://commonchemistry.cas.org/detail?cas_rn=6325-93-5
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F136585
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Facs.jmedchem.7b00863
https://www.benchchem.com/product/b3191041?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/publication/239791207_Diverse_Reactions_of_Sulfonyl_Chlorides_and_Cyclic_Imines
https://patents.google.com/patent/US4737354A/en
https://patents.google.com/patent/US4737354A/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC11803471/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11803471/
https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-0044-1796646.pdf
https://www.researchgate.net/publication/379133130_Structural_Characterization_of_4-4-Nitrophenylthiomorpholine_a_Precursor_in_Medicinal_Chemistry
https://commonchemistry.cas.org/detail?cas_rn=6325-93-5
https://www.benchchem.com/product/b3191041/docs#technical-guide-s-4-nitrophenyl-thiohydroxylamine-structural-chemistry-reactivity-profile
https://www.benchchem.com/product/b3191041/docs#technical-guide-s-4-nitrophenyl-thiohydroxylamine-structural-chemistry-reactivity-profile
https://www.benchchem.com/product/b3191041/docs#technical-guide-s-4-nitrophenyl-thiohydroxylamine-structural-chemistry-reactivity-profile
https://www.benchchem.com/product/b3191041/docs#technical-guide-s-4-nitrophenyl-thiohydroxylamine-structural-chemistry-reactivity-profile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3191041?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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